molecular formula C6H14N4O3 B056206 2-Imidazolidone hemihydrate CAS No. 121325-67-5

2-Imidazolidone hemihydrate

Cat. No. B056206
M. Wt: 190.2 g/mol
InChI Key: KPRJGGOOWATRNT-UHFFFAOYSA-N
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Description

2-Imidazolidone hemihydrate is a derivative of urea and is used as a scavenger for formaldehyde . It is utilized for the removal of formaldehyde from leather, rubber, and textile coating . It is also used as a raw material for the preparation of active pharmaceutical ingredients like azlocillin sodium .


Synthesis Analysis

The synthesis of 2-Imidazolidone hemihydrate involves the reaction between ethylenediamine and urea in the presence of water . This compound can also be synthesized from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone .


Molecular Structure Analysis

The molecular formula of 2-Imidazolidone hemihydrate is C6H14N4O3 . It features a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 positions .


Chemical Reactions Analysis

2-Imidazolidone hemihydrate is used as a formaldehyde capture agent . It is also used in the preparation of resin and the preparation of plasticizers, paint, adhesives, etc .


Physical And Chemical Properties Analysis

2-Imidazolidone hemihydrate has a molecular weight of 190.20 g/mol . It has a density of 1.1530 (rough estimate), a melting point of 129-132 °C (lit.), a boiling point of 158.75°C (rough estimate), and a flash point of 265°C . It is soluble in water and has a vapor pressure of 0.002Pa at 20℃ .

Scientific Research Applications

  • Scavenger for Formaldehyde

    • Application : 2-Imidazolidinone hemihydrate is used as a scavenger for formaldehyde . Formaldehyde is a common pollutant in various industries and can be harmful to the environment and human health. Therefore, effective methods for its removal are crucial.
  • Raw Material for Active Pharmaceutical Ingredients

    • Application : 2-Imidazolidinone hemihydrate is used as a raw material for the preparation of active pharmaceutical ingredients like azlocillin sodium .
  • Preparation of Chiral Microporous Materials

    • Application : 2-Imidazolidinone hemihydrate can be used as a reactant for the synthesis of chiral microporous materials .
  • Synthesis of Aryl and Heteroaryl N-acylureas

    • Application : 2-Imidazolidinone hemihydrate can be used as a reactant for the synthesis of aryl and heteroaryl N-acylureas via microwave-assisted palladium-catalyzed carbonylation .
  • Removal of Formaldehyde from Leather, Rubber, and Textile Coating

    • Application : 2-Imidazolidinone hemihydrate is utilized for the removal of formaldehyde from leather, rubber, and textile coating .
  • Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones

    • Application : 2-Imidazolidinone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .
    • Method : The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .

Safety And Hazards

2-Imidazolidone hemihydrate causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

2-Imidazolidone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that 2-Imidazolidone hemihydrate and its derivatives will continue to be an area of interest in future research and development.

properties

IUPAC Name

imidazolidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRJGGOOWATRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N1.C1CNC(=O)N1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imidazolidinone hemihydrate

CAS RN

121325-67-5
Record name 121325-67-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Wang, H Yang, Y Kang, J Zhang - Journal of Materials Chemistry, 2012 - pubs.rsc.org
Presented here is the unusual guest selectivity observed in the self-assembly process of a porous tetrahedral imidazolate framework material [Zn(ad)(int)] (TIF-1, ad = adeninate, int = …
Number of citations: 23 pubs.rsc.org
BJ Niklasson - Handbook of occupational dermatology, 2000 - Springer
Table 3 of contact allergens [1–13] provides basic chemical information and literature reference numbers to the Chemical Abstract Service and The Merck Index for a majority of …
Number of citations: 8 link.springer.com
CZ Ke, N Wang, WX Li, WZ Shi… - Bulgarian …, 2017 - … LIBRARY 7 NOEMVRI NO 1, SOFIA …
Number of citations: 8
李敏玉, 王飞, 张健 - Chinese Journal of Structural Chemistry, 2019
Number of citations: 0
L Min-Yu, W Fei, Z Jian - CHINESE …, 2019 - CHINESE JOURNAL STRUCTURAL …
Number of citations: 4

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